Diethyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate)
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Overview
Description
Diethyl 2,2’-(cyclopropane-1,1-diyl)(4S,4’S)-bis(4,5-dihydrooxazole-4-carboxylate) is a complex organic compound that features a cyclopropane core and two dihydrooxazole carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(cyclopropane-1,1-diyl)(4S,4’S)-bis(4,5-dihydrooxazole-4-carboxylate) typically involves multiple steps:
Formation of the Cyclopropane Core: The cyclopropane core can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of Dihydrooxazole Groups: The dihydrooxazole groups can be introduced via a cyclization reaction involving amino alcohols and carboxylic acids under acidic or basic conditions.
Esterification: The final step involves esterification to form the diethyl ester groups, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(cyclopropane-1,1-diyl)(4S,4’S)-bis(4,5-dihydrooxazole-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(cyclopropane-1,1-diyl)(4S,4’S)-bis(4,5-dihydrooxazole-4-carboxylate) would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate): A similar compound with slight variations in the substituents.
Cyclopropane-1,1-diylbis(oxazole): A compound with oxazole groups instead of dihydrooxazole.
Bis(oxazoline) derivatives: Compounds with similar bis(oxazoline) structures but different core structures.
Uniqueness
Diethyl 2,2’-(cyclopropane-1,1-diyl)(4S,4’S)-bis(4,5-dihydrooxazole-4-carboxylate) is unique due to its combination of a cyclopropane core and dihydrooxazole groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H20N2O6 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
ethyl (4S)-2-[1-[(4S)-4-ethoxycarbonyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H20N2O6/c1-3-20-11(18)9-7-22-13(16-9)15(5-6-15)14-17-10(8-23-14)12(19)21-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
LXCPFJFHLLMQOO-UWVGGRQHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1COC(=N1)C2(CC2)C3=N[C@@H](CO3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1COC(=N1)C2(CC2)C3=NC(CO3)C(=O)OCC |
Origin of Product |
United States |
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